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Compound of Interest

Compound Name: EC0489

Cat. No.: B1263567

For Researchers, Scientists, and Drug Development Professionals

ECO0489 is a folate-targeted chemotherapeutic agent that conjugates the vitamin folic acid with
the vinca alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH). This targeted approach
aims to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate
receptor (FR), thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This
technical guide provides a comprehensive overview of the pharmacokinetics of EC0489,
drawing from available preclinical and clinical data.

Introduction to EC0489 and its Mechanism of Action

EC0489 is a small molecule drug conjugate (SMDC) designed to exploit the high affinity of folic
acid for the folate receptor, which is frequently overexpressed on the surface of various cancer
cells but has limited expression in normal tissues. The cytotoxic component of EC0489,
DAVLBH, is a potent microtubule-destabilizing agent.

The proposed mechanism of action for EC0489 involves a multi-step process:

e Binding: The folic acid moiety of EC0489 binds with high affinity to the folate receptor on the
surface of tumor cells.

« Internalization: The EC0489-FR complex is internalized into the cell via endocytosis, forming
an endosome.
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» Drug Release: Within the acidic environment of the endosome, the linker connecting folic
acid and DAVLBH is cleaved, releasing the active cytotoxic agent into the cytoplasm.

o Cytotoxicity: The released DAVLBH binds to tubulin, disrupting microtubule dynamics. This
interference with the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the
cell cycle and subsequent apoptosis (programmed cell death).

This targeted delivery system is intended to increase the therapeutic index of the vinca alkaloid
by concentrating its cytotoxic effects within the tumor microenvironment.

Pharmacokinetic Properties of EC0489

The pharmacokinetic profile of EC0489 has been characterized in both preclinical animal
models and in a Phase | clinical trial in human patients with advanced solid tumors.

Preclinical Pharmacokinetics in Rats and Dogs

Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated that
EC0489 exhibits a biphasic plasma concentration-time profile, characterized by a rapid
distribution phase followed by a slower elimination phase.[1]

A comparative analysis with a similar folate-vinca alkaloid conjugate, EC145, revealed that
EC0489 has a shorter elimination half-life and a faster clearance rate in both species.[1] This
suggests a more rapid removal of EC0489 from systemic circulation.

Parameter Rat (vs. EC145) Dog (vs. EC145)
Elimination Half-life (t¥%) ~4-fold shorter ~4-fold shorter
Clearance (CL) Notably increased Notably increased
Distribution Half-life (t%20) Similar Similar

Table 1: Comparative Preclinical Pharmacokinetic Parameters of EC0489 versus EC145.[1]

Clinical Pharmacokinetics in Humans
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A Phase | dose-escalation study (NCT00893367) provided initial pharmacokinetic data for
EC0489 in patients with refractory or advanced metastatic solid tumors. The preliminary
findings from this study indicated that EC0489 also displays a biphasic elimination pattern in
humans.

Key pharmacokinetic parameters observed in the Phase | trial include:

Parameter Value

Elimination Half-life (t¥%) Approximately 21 minutes
Maximum Concentration (Cmax) Increased linearly with dose
Area Under the Curve (AUC) Increased linearly with dose

Table 2: Preliminary Human Pharmacokinetic Parameters of EC0489 from a Phase | Clinical
Trial.

These initial human data suggest that EC0489 is rapidly cleared from the plasma and that its
exposure increases proportionally with the administered dose.

Metabolism and Excretion

While specific metabolism and excretion studies for EC0489 are not extensively detailed in the
public domain, general knowledge of vinca alkaloid pharmacology provides some insights.
Vinca alkaloids are primarily metabolized by the cytochrome P450 enzyme system in the liver,
with CYP3A4 being a key enzyme involved in their biotransformation.[2]

The primary route of excretion for vinca alkaloids and their metabolites is through the feces via
biliary elimination.[2] Renal excretion of the parent drug is generally a minor pathway.[2] Given
the structural similarities, it is plausible that EC0489 follows a similar metabolic and excretory
fate.

Experimental Protocols
Preclinical Pharmacokinetic Studies

Animal Models:
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e Male Sprague-Dawley rats.[1]

e Male beagle dogs.[1]

Drug Administration:

e Intravenous (V) administration.
Sample Collection:

» Serial blood samples were collected from the jugular vein in rats and from a peripheral vein
in dogs at predetermined time points post-dose.[1]

Analytical Method:

e Plasma concentrations of EC0489 were quantified using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the
ECO0489 assay are not publicly available, a typical LC-MS/MS method for quantifying small
molecules in plasma involves protein precipitation followed by chromatographic separation
on a C18 column and detection by mass spectrometry.

Clinical Pharmacokinetic Study (Phase I)

Study Design:

o A multi-center, open-label, dose-escalation study in patients with refractory or advanced
metastatic solid tumors (NCT00893367).

Drug Administration:
« Intravenous (IV) bolus injections.
Sample Collection:

o Serial blood samples were collected at various time points after EC0489 administration to
characterize the plasma concentration-time profile.

Analytical Method:
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e Plasma concentrations of EC0489 were determined using a validated bioanalytical method,
likely LC-MS/MS, to ensure accuracy and precision.

Visualizations
Signaling Pathway of EC0489
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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